molecular formula C12H20O2 B8431263 3-(1-Hydroxyethyl)-camphor

3-(1-Hydroxyethyl)-camphor

Cat. No.: B8431263
M. Wt: 196.29 g/mol
InChI Key: NOTZMKCPODQQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hydroxyethyl)-camphor is a camphor derivative featuring a hydroxyethyl group (-CH₂CH₂OH) substituted at the 3-position of the bicyclic camphor scaffold. Camphor derivatives are widely explored for applications ranging from UV protection to asymmetric catalysis, making comparative analysis critical for understanding structure-activity relationships .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-(1-hydroxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C12H20O2/c1-7(13)9-8-5-6-12(4,10(9)14)11(8,2)3/h7-9,13H,5-6H2,1-4H3

InChI Key

NOTZMKCPODQQNA-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2CCC(C1=O)(C2(C)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Methylbenzylidene)camphor (4-MBC)

  • Structure : A benzylidene group (-CH=C₆H₄CH₃) at the 3-position.
  • Applications : Primarily used as a UV-B absorber in sunscreens due to its strong absorption in the 290–320 nm range .
  • Safety: Linked to contact allergies, as noted in patch testing studies .
  • Regulatory Status : Evaluated by the Scientific Committee on Consumer Safety (SCCS) for cosmetic use .

Comparison with 3-(1-Hydroxyethyl)-camphor :
The hydroxyethyl group in this compound likely enhances hydrophilicity compared to the hydrophobic benzylidene group in 4-MBC. This difference may reduce skin permeation and improve biocompatibility but could diminish UV absorption efficiency due to altered electron conjugation .

3-(Trifluoroacetyl)camphor

  • Structure : A trifluoroacetyl group (-COCF₃) at the 3-position.
  • Applications : Used in chiral resolution and asymmetric synthesis, leveraging camphor’s inherent chirality .
  • Properties : The electron-withdrawing CF₃ group increases electrophilicity, facilitating nucleophilic reactions.

3-Hydroxy-3-pyridylcamphor Derivatives

  • Structure : A pyridyl-alcohol group at the 3-position.
  • Applications : Serve as chiral ligands in asymmetric catalysis, such as in enantioselective aldol reactions .
  • Synthesis: Prepared via oxidation and condensation reactions starting from camphorquinone .

Comparison with this compound :
The hydroxyethyl group may offer simpler synthetic routes compared to pyridyl-alcohol derivatives. However, the absence of a nitrogen heterocycle could limit its catalytic versatility .

Camphor Sulfonic Acid (CSA)

  • Structure : A sulfonic acid group (-SO₃H) at the camphor scaffold.
  • Applications : Utilized as a dopant in conductive polymers (e.g., polyaniline) to enhance electrical conductivity .
  • Properties : High acidity and solubility in polar solvents.

Comparison with this compound :
The hydroxyethyl group lacks the strong acidic character of CSA, limiting its use in doping applications. However, it may exhibit better biocompatibility for biomedical uses .

Data Tables

Table 1: Structural and Functional Comparison of Camphor Derivatives

Compound Substituent at 3-Position Key Applications Notable Properties References
This compound -CH₂CH₂OH Inferred: Drug delivery, biomaterials Hydrophilic, potential H-bonding N/A
4-MBC -CH=C₆H₄CH₃ UV-B sunscreen Lipophilic, UV absorption at 290–320 nm
3-(Trifluoroacetyl)camphor -COCF₃ Chiral synthesis Electron-deficient, chiral resolution
3-Hydroxy-3-pyridylcamphor -C(OH)Pyridyl Asymmetric catalysis Chiral ligand, enantioselectivity
Camphor sulfonic acid -SO₃H Conductive polymers High acidity, conductivity enhancement

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